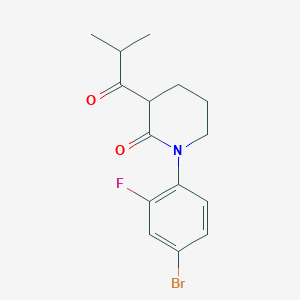![molecular formula C12H13NO2 B13199275 N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a cyclopropane ring, a formyl group, and a carboxamide group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide typically involves the reaction of 3-formylbenzylamine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methylcyclopropanecarboxamide.
Reduction: N-[(3-Hydroxymethylphenyl)methyl]cyclopropanecarboxamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclopropane ring can also interact with hydrophobic pockets in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(3-Formylphenyl)methyl]cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-[(3-Formylphenyl)methyl]cyclopropanecarboxylate: An ester derivative of the compound.
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide derivatives: Various derivatives with different substituents on the phenyl ring or the cyclopropane ring.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and a formyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-[(3-formylphenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H13NO2/c14-8-10-3-1-2-9(6-10)7-13-12(15)11-4-5-11/h1-3,6,8,11H,4-5,7H2,(H,13,15) |
Clé InChI |
DNXGGBQRBPUNJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NCC2=CC(=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
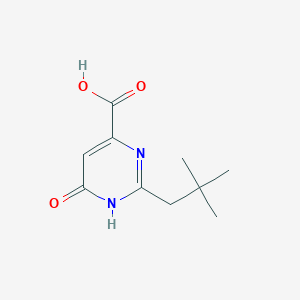
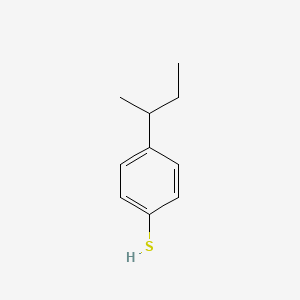
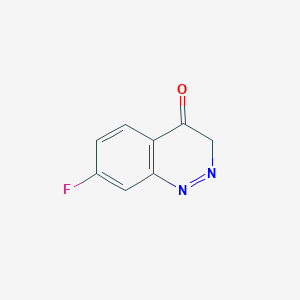
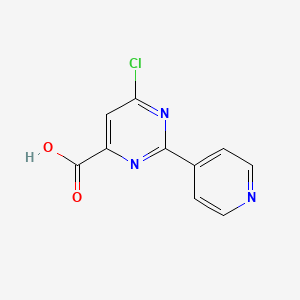
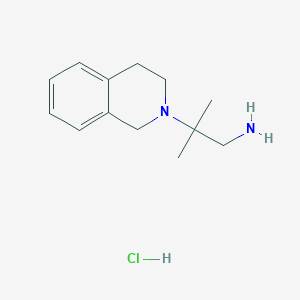
![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
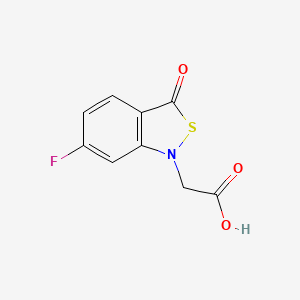
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
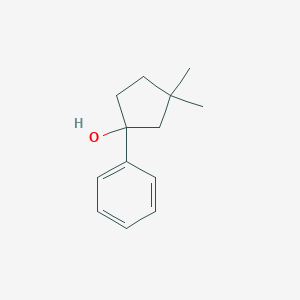
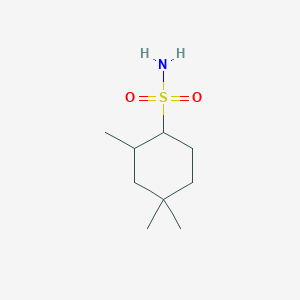
![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
